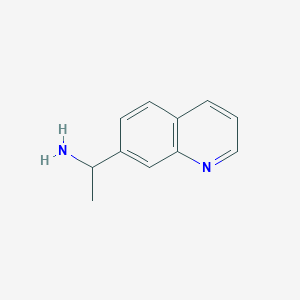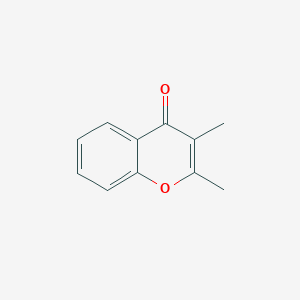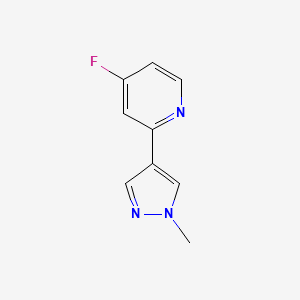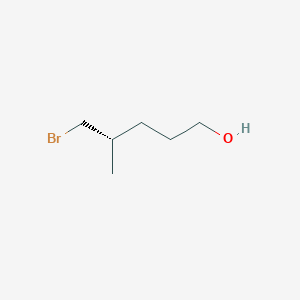
1,3,6-Trimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its three methyl groups attached at the 1, 3, and 6 positions of the isoquinoline ring. Isoquinolines are found in various natural products and have significant applications in pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,3,6-Trimethylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper is common in these processes to facilitate efficient cyclization and formation of the isoquinoline ring.
化学反応の分析
Types of Reactions: 1,3,6-Trimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
科学的研究の応用
1,3,6-Trimethylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,6-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Isoquinoline: The parent compound without methyl substitutions.
Quinoline: A structural isomer with the nitrogen atom in a different position.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness: 1,3,6-Trimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at distinct positions can enhance its stability and modify its interaction with molecular targets compared to unsubstituted isoquinoline or other derivatives.
特性
CAS番号 |
73480-85-0 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
1,3,6-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-12-10(3)13-9(2)7-11(12)6-8/h4-7H,1-3H3 |
InChIキー |
ZRSRILFUBSWCSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=NC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)
![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)


![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)




